molecular formula C17H19N3O2S2 B11399423 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11399423
M. Wt: 361.5 g/mol
InChI Key: FRBFBMQCSMXDSE-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzofuran and thiadiazole compounds. These products can be further utilized in different applications .

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and thiadiazole-containing compounds. Examples include:

Uniqueness

What sets 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide apart is its unique combination of the benzofuran and thiadiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H19N3O2S2/c1-4-7-23-17-20-19-16(24-17)18-14(21)8-12-9-22-15-11(3)10(2)5-6-13(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,18,19,21)

InChI Key

FRBFBMQCSMXDSE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)CC2=COC3=C2C=CC(=C3C)C

Origin of Product

United States

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